Tergurid; Terguride; trans-Dihydrolisuride
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Overview
Description
Tergurid, also known as Terguride or trans-Dihydrolisuride, is a compound belonging to the ergoline family. It is a serotonin receptor antagonist and dopamine receptor agonist. Tergurid is primarily used as a prolactin inhibitor in the treatment of hyperprolactinemia, a condition characterized by elevated levels of prolactin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tergurid involves the Hofmann rearrangement of isolysergic acid amide using lead tetraacetate to produce an isocyanate intermediate. This intermediate is then condensed with diethylamine to form the desired diethylurea. The final product is obtained through hydrogenation in the presence of Raney nickel .
Industrial Production Methods
Industrial production of Tergurid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, is essential to separate the desired product from its epimers .
Chemical Reactions Analysis
Types of Reactions
Tergurid undergoes various chemical reactions, including:
Oxidation: Tergurid can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding dihydro derivatives.
Substitution: Tergurid can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using Raney nickel is a common method for reducing Tergurid.
Substitution: Diethylamine is commonly used in substitution reactions to form diethylurea derivatives.
Major Products Formed
The major products formed from these reactions include various dihydro derivatives and substituted urea compounds. These products have different pharmacological properties and can be used in various research applications .
Scientific Research Applications
Tergurid has a wide range of scientific research applications, including:
Chemistry: Tergurid is used as a reference compound in the study of ergoline derivatives and their chemical properties.
Biology: The compound is used to study the effects of serotonin and dopamine receptor modulation on cellular processes.
Mechanism of Action
Tergurid exerts its effects by acting as an agonist of the dopamine D2 receptor and as an antagonist of the serotonin 5-HT2A and 5-HT2B receptors. By binding to these receptors, Tergurid modulates the release of neurotransmitters, leading to its therapeutic effects. The compound’s ability to inhibit serotonin-induced proliferation of pulmonary artery smooth muscle cells makes it a potential treatment for pulmonary arterial hypertension .
Comparison with Similar Compounds
Similar Compounds
Bromocriptine: Another ergoline derivative used as a prolactin inhibitor.
Cabergoline: A dopamine receptor agonist used in the treatment of hyperprolactinemia.
Lisuride: A dopamine receptor agonist with similar pharmacological properties.
Uniqueness of Tergurid
Tergurid is unique due to its dual action as a serotonin receptor antagonist and dopamine receptor agonist. This dual action allows it to be effective in treating conditions like hyperprolactinemia and pulmonary arterial hypertension, where modulation of both serotonin and dopamine pathways is beneficial .
Properties
IUPAC Name |
1,1-diethyl-3-(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAHPSVPXZTVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860548 |
Source
|
Record name | N,N-Diethyl-N'-(6-methylergolin-8-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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